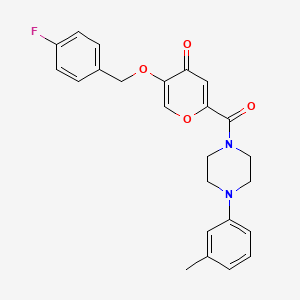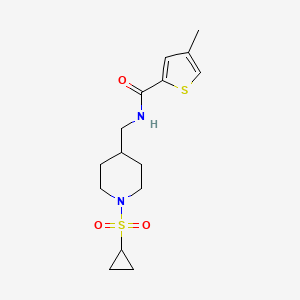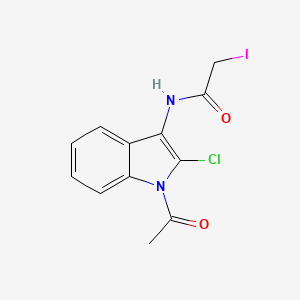
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with acetyl, chloro, and iodoacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and acetyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while acetylation can be performed using acetic anhydride.
Iodoacetamide Addition: The final step involves the introduction of the iodoacetamide group. This can be done by reacting the intermediate compound with iodoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Amide or thioamide derivatives.
科学的研究の応用
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The iodoacetamide group is known to react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-chloroacetamide
- N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-bromoacetamide
- N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-fluoroacetamide
Uniqueness
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide is unique due to the presence of the iodoacetamide group, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodo group enhances the compound’s ability to form covalent bonds with biological targets, making it a valuable tool in biochemical research and potential therapeutic applications.
特性
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClIN2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)13)15-10(18)6-14/h2-5H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVHBAECLCIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
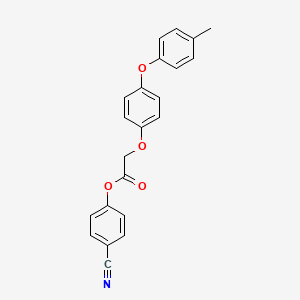
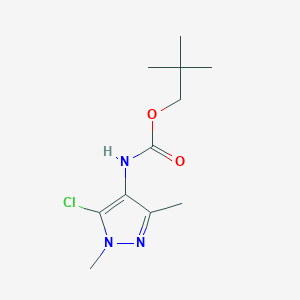
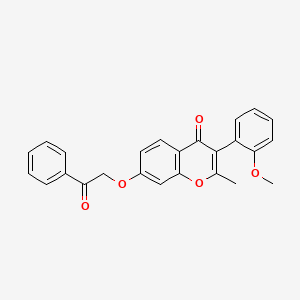
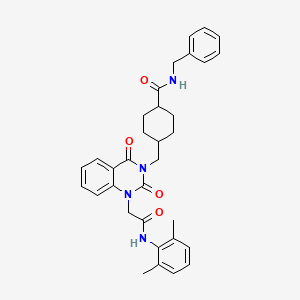
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2819822.png)
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
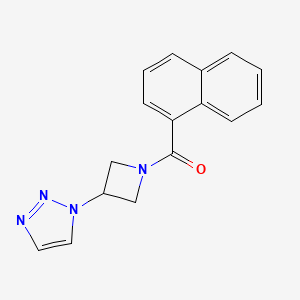
![methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate](/img/structure/B2819827.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
